molecular formula C7H7NO3 B2384720 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 482583-71-1

5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2384720
CAS RN: 482583-71-1
M. Wt: 153.137
InChI Key: DBEZNHMVSOQGFL-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid (5-F1MPCA) is an organic compound with a molecular formula of C6H5NO3. It is a derivative of pyrrole, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. 5-F1MPCA is a versatile compound that has been used in a number of scientific research applications, ranging from drug development to biochemistry.

Mechanism of Action

Target of Action

The primary targets of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

It’s worth noting that pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with pyrrole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrrole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.

properties

IUPAC Name

5-formyl-1-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-3-5(7(10)11)2-6(8)4-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEZNHMVSOQGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

482583-71-1
Record name 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate (0.5 g) dissolved in methanol (5 ml) was treated with 10% aqueous sodium hydroxide (5 ml) at 50° C. for 2 hours. Reaction cooled, acidified with 10% aqueous hydrochloric acid, and extracted with ethyl acetate. Ethyl acetate layer dried, and concentrated to give pure desired acid (0.4 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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